Enhanced Selectivity: PLX5622 Exhibits >20-Fold Selectivity for CSF1R Over KIT and FLT3
PLX5622 fumarate demonstrates superior selectivity for its primary target, CSF1R, compared to the dual inhibitor PLX3397. PLX5622 exhibits greater than 20-fold selectivity over the closely related receptor tyrosine kinases KIT and FLT3, a differentiation confirmed by structural analysis showing that a bulkier cysteine residue in these off-target kinases clashes with the PLX5622 binding mode [1]. In contrast, PLX3397 is a known potent inhibitor of both CSF1R and KIT (IC50s of 20 and 10 nM, respectively) . This high degree of selectivity minimizes off-target signaling disruption.
| Evidence Dimension | Selectivity over KIT and FLT3 |
|---|---|
| Target Compound Data | >20-fold selectivity |
| Comparator Or Baseline | PLX3397 (inhibits KIT with IC50 10 nM) |
| Quantified Difference | >20-fold difference |
| Conditions | Kinase selectivity profiling assay |
Why This Matters
This ensures that observed phenotypic changes in microglial depletion studies are attributable solely to CSF1R inhibition, not off-target kinase interactions, enhancing experimental validity.
- [1] Spangenberg E, Severson PL, Hohsfield LA, et al. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model. Nat Commun. 2019;10(1):3758. View Source
